![molecular formula C10H17NO3 B2840639 N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide CAS No. 1902897-63-5](/img/structure/B2840639.png)

N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

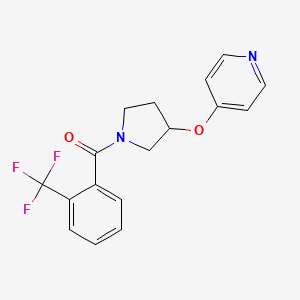

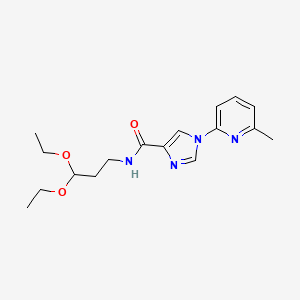

N-(Octahydrobenzo[b][1,4]dioxin-6-yl)acetamide, also known as Obovatol, is a natural compound found in several plant species including Magnolia obovata, Magnolia grandiflora, and Magnolia officinalis. The molecule contains a total of 32 bonds, including 15 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 2 six-membered rings, 1 ten-membered ring, 1 secondary amide (aliphatic), and 2 ethers (aliphatic) .

Molecular Structure Analysis

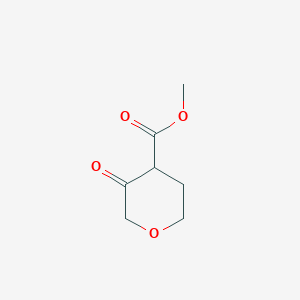

The molecular structure of N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide includes a total of 32 bonds. There are 15 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 2 six-membered rings, 1 ten-membered ring, 1 secondary amide (aliphatic), and 2 ethers (aliphatic) . The molecular weight is 199.25.Physical And Chemical Properties Analysis

The physical and chemical properties of N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide include a density of 1.3±0.1 g/cm3, boiling point of 423.1±45.0 °C at 760 mmHg, vapour pressure of 0.0±1.0 mmHg at 25°C, enthalpy of vaporization of 67.7±3.0 kJ/mol, flash point of 209.7±28.7 °C, index of refraction of 1.593, molar refractivity of 51.3±0.3 cm3, polar surface area of 48 Å2, and polarizability of 20.3±0.5 10-24 cm3 .Scientific Research Applications

Antibacterial Activity

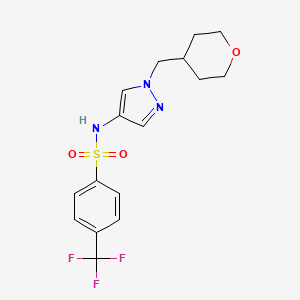

Sulfonamides, commonly known as sulfa drugs, exhibit remarkable antibacterial properties. The compound has been evaluated for its antibacterial potential against pathogenic bacterial strains. Specifically, it was tested against Escherichia coli (E. coli) and Bacillus subtilis (B. subtilis) in a biofilm inhibition study . Notably, this molecule demonstrated significant inhibition of bacterial biofilm growth, making it a promising candidate for antibacterial therapy.

Pharmacophore Exploration

Benzodioxane derivatives are important pharmacophores with diverse therapeutic applications. They have been identified as anti-hepatotoxic, anti-inflammatory, and antioxidant agents. For instance, silymarin, extracted from Silybum marianum, contains a 1,4-benzodioxane ring system and exhibits potent anti-hepatotoxic and antibacterial activity . Exploring the pharmacophoric properties of this compound could lead to novel drug development.

Nonlinear Optical Properties

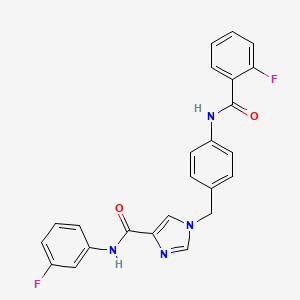

Another intriguing application lies in the field of nonlinear optics. A related compound, 2-(6-chloropyridin-3-yl)-N’-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide, has been synthesized and studied for its nonlinear optical behavior . Investigating the optical properties of our compound could reveal its potential in this area.

Synthetic Bioactive Compounds

The 1,4-benzoxazine and 1,4-benzodioxin subunits are present in both naturally occurring substances and synthetic bioactive compounds . Understanding how our compound interacts with biological systems could lead to novel drug design.

Mechanism of Action

Target of Action

N-(octahydro-1,4-benzodioxin-6-yl)acetamide, also known as N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide, is a compound that has been found to have antibacterial properties . The primary targets of this compound are bacterial strains such as Escherichia coli and Bacillus subtilis . These bacteria are common pathogens that can cause a variety of infections in humans.

Mode of Action

The compound interacts with its bacterial targets by inhibiting the formation of bacterial biofilms . Biofilms are communities of bacteria that adhere to each other on a surface, and they are often resistant to antibiotics. By inhibiting biofilm formation, N-(octahydro-1,4-benzodioxin-6-yl)acetamide can prevent the bacteria from establishing an infection.

Biochemical Pathways

It is known that the compound’s antibacterial activity is related to its ability to inhibit biofilm formation . This suggests that it may interfere with the signaling pathways that bacteria use to coordinate the formation of biofilms.

Result of Action

The result of N-(octahydro-1,4-benzodioxin-6-yl)acetamide’s action is the inhibition of bacterial biofilm formation, which can prevent the establishment of bacterial infections . In a study, this compound was found to be a potent inhibitor of biofilm formation by B. subtilis and E. coli .

properties

IUPAC Name |

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-7(12)11-8-2-3-9-10(6-8)14-5-4-13-9/h8-10H,2-6H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVYZCIWAVWIIEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCC2C(C1)OCCO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluoro-3-(trifluoromethyl)phenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2840556.png)

![3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2840562.png)

![4-[[2-[1-(2,4-Dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzamide](/img/structure/B2840563.png)

![N-[2-(morpholin-4-yl)-2-oxoethyl]prop-2-ynamide](/img/structure/B2840569.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2-(4-fluorobenzoyl)phenyl)methanone](/img/structure/B2840575.png)

![N-(cyclohexylmethyl)-5-({4-[(3-methylbenzoyl)amino]phenoxy}methyl)isoxazole-3-carboxamide](/img/structure/B2840576.png)

![N,N-dimethyl-2-phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinecarboxamide](/img/structure/B2840578.png)

![3-[(3-Bromophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2840579.png)